1-Fluoroethanol

Description

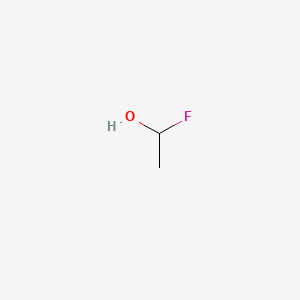

Structure

2D Structure

3D Structure

Properties

CAS No. |

40017-45-6 |

|---|---|

Molecular Formula |

C2H5FO |

Molecular Weight |

64.06 g/mol |

IUPAC Name |

1-fluoroethanol |

InChI |

InChI=1S/C2H5FO/c1-2(3)4/h2,4H,1H3 |

InChI Key |

OGBOTYGRYZDLMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Fluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoroethanol (CAS RN: 40017-45-6) is a fascinating, yet sparsely documented, organofluorine compound. As a primary alcohol bearing a fluorine atom on the alpha-carbon, its chemical behavior is governed by the strong electron-withdrawing nature of fluorine, which significantly influences its reactivity and spectroscopic properties. This guide provides a comprehensive overview of the known chemical properties and structural features of this compound. Due to a notable scarcity of experimentally determined data for this specific isomer, this document also draws upon theoretical predictions and comparative data from analogous α-fluoroalcohols and its structural isomer, 2-fluoroethanol (B46154), to present a holistic, albeit partially inferred, profile. All quantitative data is summarized in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound, systematically named 1-fluoroethan-1-ol, possesses a simple yet informative structure that dictates its chemical personality. The molecule features a two-carbon ethanol (B145695) backbone with a single fluorine atom substituting one of the hydrogen atoms on the carbinol carbon (C1).

Molecular Structure:

This structural arrangement makes the C1 carbon a stereocenter, meaning this compound can exist as two enantiomers: (R)-1-fluoroethanol and (S)-1-fluoroethanol.

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | This compound |

| Synonyms | 1-fluoranylethanol, 1-Fluoroethan-1-ol |

| CAS Registry Number | 40017-45-6 |

| Molecular Formula | C2H5FO[1] |

| Canonical SMILES | CC(O)F[1] |

| InChI | InChI=1S/C2H5FO/c1-2(3)4/h2,4H,1H3[1] |

| InChIKey | OGBOTYGRYZDLMG-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimental data on the physical properties of this compound are notably absent in the current literature. Commercial suppliers often list these properties as "Not Available." In contrast, its isomer, 2-fluoroethanol, is well-characterized. For comparative purposes, the properties of 2-fluoroethanol are provided alongside the computed and estimated values for this compound.

Table 2: Physical and Chemical Properties

| Property | This compound (CAS: 40017-45-6) | 2-Fluoroethanol (CAS: 371-62-0) |

| Molecular Weight | 64.06 g/mol (Computed)[1] | 64.06 g/mol |

| Boiling Point | Not Available | 103.5 °C[2] |

| Melting Point | Not Available | -26.5 °C[2] |

| Density | Not Available | 1.091 g/mL at 25 °C[2] |

| XLogP3-AA (Lipophilicity) | 0.4 (Computed)[1] | -0.67 (Experimental) |

| Hydrogen Bond Donor Count | 1 (Computed)[1] | 1 |

| Hydrogen Bond Acceptor Count | 2 (Computed)[1] | 1 |

| Topological Polar Surface Area | 20.2 Ų (Computed)[1] | 20.2 Ų |

The computed XLogP3-AA value suggests that this compound is more lipophilic than its 2-fluoro isomer. This is consistent with the general trend observed for some other fluorinated alcohols.

Synthesis of α-Fluoroalcohols

The synthesis of α-fluoroalcohols like this compound presents unique challenges due to the potential for side reactions and the instability of the product. General methods for the synthesis of α-fluoroalcohols often involve the reduction of α-fluoro carbonyl compounds or the direct fluorination of corresponding precursors.

A plausible synthetic route to this compound would involve the reduction of 1-fluoroethanal (fluoroacetaldehyde). However, fluoroacetaldehyde (B75747) is a challenging reagent to handle.

Experimental Workflow: General Synthesis of an α-Fluoroalcohol

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals:

-

A doublet for the methyl protons (-CH₃), split by the adjacent methine proton.

-

A doublet of quartets for the methine proton (-CH(F)OH), split by the adjacent methyl protons and the fluorine atom.

-

A broad singlet for the hydroxyl proton (-OH), which may or may not show coupling depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum should exhibit two signals:

-

A signal for the methyl carbon (-CH₃).

-

A signal for the methine carbon (-CH(F)OH), which will be split into a doublet due to coupling with the directly attached fluorine atom. The chemical shift of this carbon will be significantly influenced by both the oxygen and fluorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H and C-F bonds.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region.

-

C-F Stretch: A strong absorption band typically in the range of 1000-1100 cm⁻¹.

-

C-O Stretch: An absorption in the 1050-1260 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 64. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.

Predicted Fragmentation Pathways:

Reactivity and Stability

The presence of the fluorine atom on the carbinol carbon is expected to significantly influence the reactivity of this compound. The strong inductive effect of fluorine will make the hydroxyl proton more acidic compared to ethanol. Additionally, the C-F bond is very strong, making nucleophilic substitution at the C1 carbon difficult.

Like other α-haloalcohols, this compound may be unstable under certain conditions, potentially eliminating hydrogen fluoride (B91410) to form acetaldehyde.

Conclusion

This compound is a structurally interesting molecule with potential applications in medicinal chemistry and materials science. However, a significant lack of experimental data on its physicochemical properties, synthesis, and spectroscopic characteristics is a major impediment to its wider use. This technical guide has compiled the available information and provided theoretically-grounded predictions to offer a foundational understanding of this compound. Further experimental investigation is crucial to fully elucidate the properties and potential of this compound.

References

Spectroscopic Analysis of 1-Fluoroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Fluoroethanol. Due to the limited availability of published experimental spectra for this specific compound, this document outlines detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents predicted spectroscopic data based on the analysis of similar compounds and established spectroscopic principles. This guide is intended to serve as a practical resource for researchers in the fields of chemistry and drug development, offering a foundational understanding of the expected spectroscopic behavior of this compound and a robust framework for its empirical analysis.

Introduction

This compound (CH₃CHFOH) is a fluorinated organic compound of interest in various chemical and pharmaceutical research areas. The introduction of a fluorine atom into ethanol (B145695) significantly alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide details the standard spectroscopic techniques—NMR, IR, and MS—that are essential for a thorough analysis of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~1.4 | Doublet of doublets | J(H,H) ≈ 7, J(H,F) ≈ 4 | CH₃ |

| ~5.5 | Doublet of quartets | J(H,F) ≈ 48, J(H,H) ≈ 7 | CHF |

| Variable | Broad singlet | - | OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~20 | Doublet | J(C,F) ≈ 25 | CH₃ |

| ~90 | Doublet | J(C,F) ≈ 170 | CHF |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -200 to -220 | Doublet of quartets | J(F,H) ≈ 48, J(F,H) ≈ 4 | CHF |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch |

| 3000-2850 | Medium | C-H stretch (sp³) |

| 1450-1375 | Medium | C-H bend |

| 1150-1050 | Strong | C-O stretch |

| 1100-1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

| m/z | Predicted Fragment Ion | Relative Abundance |

| 64 | [CH₃CHFOH]⁺• (Molecular Ion) | Low |

| 45 | [CH₃CHO]⁺ | High |

| 44 | [CHFOH]⁺ | Medium |

| 31 | [CH₂OH]⁺ | Medium |

| 29 | [CHO]⁺ | Medium |

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Ensure the this compound sample is pure and free from any residual solvents or impurities.

-

In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O).

-

Thoroughly mix the solution to ensure homogeneity.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2. ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 45° pulse angle.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the multiplicities and coupling constants.

3.1.3. ¹³C NMR Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range for aliphatic carbons (e.g., 0-100 ppm).

-

A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the spectrum similarly to the ¹H spectrum.

3.1.4. ¹⁹F NMR Acquisition

-

Tune the NMR probe to the ¹⁹F frequency.[1]

-

Acquire a one-dimensional ¹⁹F NMR spectrum.[1]

-

Set the spectral width to an appropriate range for organofluorine compounds (e.g., -50 to -250 ppm).[2]

-

Proton-decoupling can be employed to simplify the spectrum, though the coupled spectrum provides valuable structural information.[2][3]

-

Use an external reference standard, such as CFCl₃ (0 ppm) or hexafluorobenzene (B1203771) (-164.9 ppm).[1]

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residues.

-

Place one to two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Ensure no air bubbles are trapped between the plates.

3.2.2. FT-IR Acquisition

-

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Process the spectrum by performing a background subtraction and converting the interferogram to a spectrum via Fourier transform.

Mass Spectrometry (MS)

3.3.1. Sample Introduction

-

For a volatile liquid like this compound, direct injection via a heated inlet system or gas chromatography (GC-MS) are suitable methods.

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) and inject it into the GC.

3.3.2. Electron Ionization (EI) Mass Spectrum Acquisition

-

Set the ionization energy to a standard value of 70 eV.[4]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 10-100 amu).

-

The mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their mass-to-charge ratio.

-

The detector will record the abundance of each ion.

-

Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

Caption: Predicted NMR Coupling Network in this compound.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of α-Fluoroalcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Fluoroalcohols are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the α-position to a hydroxyl group can profoundly influence the molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the key synthetic strategies for accessing α-fluoroalcohols and the primary analytical techniques employed for their characterization.

Synthesis of α-Fluoroalcohols

Several synthetic methodologies have been developed to afford α-fluoroalcohols, often with high levels of stereocontrol. The choice of method typically depends on the desired substitution pattern and stereochemistry of the target molecule.

Asymmetric Reduction of α-Fluoro Ketones

A prevalent strategy for the synthesis of chiral α-fluoroalcohols is the asymmetric reduction of the corresponding α-fluoro ketones. This can be achieved through various catalytic systems, including transition metal catalysts and biocatalysts.

1.1.1. Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes bearing chiral ligands have proven effective for the asymmetric hydrogenation of α-fluoro ketones via a dynamic kinetic resolution strategy.[2][3] This method can provide access to β-fluoro alcohols with high enantiomeric and diastereomeric purities.[2]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an α-Fluoro Ketone [3]

-

Catalyst Preparation: In a glovebox, a mixture of [Ir(cod)Cl]₂ (2.0 mg, 0.003 mmol, 1 mol %) and (S,S)-f-spiroPhos (4.7 mg, 0.0066 mmol, 2.2 mol %) in degassed isopropanol (B130326) (1.0 mL) is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution, the α-fluoro ketone substrate (0.3 mmol) and sodium tert-butoxide (28.8 mg, 0.3 mmol) are added.

-

Hydrogenation: The reaction mixture is transferred to an autoclave, which is then charged with hydrogen gas to a pressure of 10 bar.

-

Reaction Execution: The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired α-fluoroalcohol.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Various α-Fluoro Ketones

| Substrate | Product | Yield (%) | d.r. | ee (%) (anti) | ee (%) (syn) |

| 1-(4-Fluorophenyl)-2-fluoroethan-1-one | 1-(4-Fluorophenyl)-2-fluoroethan-1-ol | >99 | 95:5 | 99 | 98 |

| 2-Fluoro-1-phenylpropan-1-one | 2-Fluoro-1-phenylpropan-1-ol | >99 | 94:6 | 99 | 97 |

| 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one | 2-Fluoro-1-(naphthalen-2-yl)ethan-1-ol | >99 | 92:8 | 99 | 96 |

Data compiled from studies on iridium-catalyzed asymmetric hydrogenation.[3]

Caption: Asymmetric Reduction of α-Fluoro Ketones.

1.1.2. Chemoenzymatic Synthesis

Biocatalysis, particularly using alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the reduction of α-fluoro ketones.[4] The alcohol dehydrogenase from Lactobacillus kefir (LkADH) has been successfully employed for the synthesis of chiral α-fluorinated secondary alcohols with excellent enantiomeric excess.[4]

Experimental Protocol: Chemoenzymatic Reduction of an α-Fluoro Ketone [4]

-

Reaction Medium: The enzymatic reduction is performed in a 33 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM MgCl₂.

-

Reagents: The α-halogenated ketone substrate (0.15 M), NADP⁺ (0.5 mM) as a cofactor, and isopropanol (2.25 M) for cofactor regeneration are added to the buffer.

-

Enzyme Addition: The reaction is initiated by the addition of the alcohol dehydrogenase from Lactobacillus kefir (78 U, 1.0 mg/mL).

-

Reaction Conditions: The reaction mixture is stirred vigorously at 30 °C for 48 hours.

-

Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.

Table 2: Chemoenzymatic Reduction of α-Halogenated Ketones

| Substrate | Product | Yield (%) | ee (%) |

| 2-Fluoro-1-(pyridin-2-yl)ethan-1-one | 2-Fluoro-1-(pyridin-2-yl)ethan-1-ol | 98 | >99 |

| 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one | 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol | 95 | >99 |

| 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one | 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-ol | 92 | >99 |

Data obtained from chemoenzymatic synthesis studies.[4]

Nucleophilic Fluorination of Epoxides

The ring-opening of epoxides with a fluoride (B91410) source is a direct method for the synthesis of β-fluoroalcohols. This transformation can be challenging due to the low nucleophilicity of the fluoride ion. However, the use of appropriate catalysts and fluoride sources can facilitate this reaction with high regioselectivity and enantioselectivity.[5][6]

Experimental Protocol: Nucleophilic Fluorination of an Epoxide [5]

-

Reagent Preparation: To a solution of fluoromethyl phenyl sulfone (174 mg, 1.0 mmol) in diethyl ether (5 mL) at -78 °C, a hexane (B92381) solution of n-butyllithium (2.0 mmol) is added. The mixture is stirred for 30 minutes.

-

Lewis Acid Addition: BF₃·Et₂O (2.0 mmol) is added, and the solution is stirred for an additional 5 minutes at the same temperature.

-

Epoxide Addition: Propylene oxide (2.0 mmol in 2 mL of Et₂O) is slowly added to the reaction mixture.

-

Reaction Execution: The reaction is stirred at -78 °C for 2 hours.

-

Quenching and Work-up: The reaction is quenched with a saturated sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Table 3: Nucleophilic Fluorination of Epoxides with Fluorinated Sulfones

| Epoxide | Product | Yield (%) |

| Propylene oxide | 1-Fluoro-1-(phenylsulfonyl)propan-2-ol | 75 |

| Styrene oxide | 2-Fluoro-2-(phenylsulfonyl)-1-phenylethan-1-ol | 82 |

| Cyclohexene oxide | trans-2-Fluoro-2-(phenylsulfonyl)cyclohexan-1-ol | 68 |

Data from studies on the nucleophilic fluoroalkylation of epoxides.[5]

Caption: Nucleophilic Fluorination of Epoxides.

Electrophilic Fluorination of Enolates and Ketones

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to introduce a fluorine atom at the α-position of a carbonyl group.[1][7] This reaction typically proceeds through an enol or enolate intermediate. Organocatalysis has emerged as a powerful tool for achieving enantioselective α-fluorination of aldehydes and ketones.[8][9]

Experimental Protocol: Organocatalytic α-Fluorination of an Aldehyde [8]

-

Reaction Setup: To a solution of the α-chloroaldehyde (0.5 mmol) in dichloromethane (B109758) (1.0 mL) at 0 °C are added the Jørgensen-Hayashi catalyst (0.05 mmol, 10 mol %) and N-fluorobenzenesulfonimide (NFSI) (0.25 mmol).

-

Reaction Execution: The reaction mixture is stirred at 0 °C for the time indicated by TLC analysis.

-

Work-up and Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexanes/ethyl acetate) to yield the α-chloro-α-fluoroaldehyde.

Table 4: Organocatalytic Enantioselective α-Fluorination of α-Chloroaldehydes

| Substrate | Product | Yield (%) | ee (%) |

| 2-Chloro-3-phenylpropanal | 2-Chloro-2-fluoro-3-phenylpropanal | 85 | 95 |

| 2-Chloro-3-methylbutanal | 2-Chloro-2-fluoro-3-methylbutanal | 78 | 92 |

| 2-Chloropentanal | 2-Chloro-2-fluoropentanal | 81 | 90 |

Data from studies on organocatalytic asymmetric fluorination.[8]

Caption: Electrophilic Fluorination of Ketones/Enolates.

Characterization of α-Fluoroalcohols

The structural elucidation and characterization of α-fluoroalcohols rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of α-fluoroalcohols. ¹H, ¹³C, and ¹⁹F NMR spectra provide crucial information about the molecular structure, connectivity, and stereochemistry.

-

¹H NMR: The proton on the carbon bearing the hydroxyl group typically appears as a doublet of doublets due to coupling with the adjacent fluorine atom and the hydroxyl proton (if not exchanged with D₂O).

-

¹³C NMR: The carbon atom attached to the fluorine exhibits a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature.

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom is indicative of its electronic environment.[10]

General Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the α-fluoroalcohol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate fluorine standard (e.g., CFCl₃) for referencing.[11]

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of α-fluoroalcohols. Common fragmentation pathways for alcohols include α-cleavage and dehydration (loss of water).[12][13]

-

α-Cleavage: Breakage of the C-C bond adjacent to the carbon bearing the hydroxyl group.[12]

-

Dehydration: Elimination of a water molecule (M-18).[12]

The presence of fluorine can influence the fragmentation pattern, and high-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

General Protocol for Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the α-fluoroalcohol in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured mass with the calculated mass to confirm the elemental formula.

X-ray Crystallography

For crystalline α-fluoroalcohols, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of chiral centers.[14][15] This technique is the gold standard for structural elucidation.[15]

General Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of the α-fluoroalcohol of suitable size and quality, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.[15]

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.

-

Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and the absolute configuration (if a chiral space group and appropriate data are available).

General Experimental Workflow

The synthesis and characterization of α-fluoroalcohols typically follow a logical workflow, from the initial synthetic design to the final structural confirmation.

Caption: General experimental workflow for α-fluoroalcohols.

References

- 1. brynmawr.edu [brynmawr.edu]

- 2. Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 8. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]

- 9. Enantioselective organocatalytic alpha-fluorination of aldehydes. | Sigma-Aldrich [sigmaaldrich.com]

- 10. biophysics.org [biophysics.org]

- 11. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Perfluoroalcohols: The Preparation and Crystal Structures of Heptafluorocyclobutanol and Hexafluorocyclobutane-1,1-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Toxicological Data of Monofluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monofluorinated alcohols represent a class of compounds with significant toxicological properties, primarily stemming from their metabolic conversion into highly toxic substances. This guide provides a comprehensive overview of the toxicology of simple monofluorinated alcohols, with a focus on their mechanism of action, quantitative toxicity data, and the experimental protocols used for their evaluation. The metabolic pathway involves a "lethal synthesis," where these alcohols are oxidized to fluoroacetate, which subsequently inhibits the Krebs cycle, leading to cellular energy crisis and systemic toxicity. This document summarizes key toxicological data in tabular form, details standardized in vivo and in vitro experimental methodologies, and provides visual diagrams of metabolic pathways and experimental workflows to facilitate understanding and application in research and drug development.

Mechanism of Toxicity: Lethal Synthesis

The toxicity of monofluorinated alcohols is not inherent to the parent molecules but is a result of their metabolic activation to fluoroacetate, a potent metabolic poison.[1][2] This process is a classic example of "lethal synthesis," where a relatively non-toxic substance is converted into a highly toxic compound within the body.[3]

The metabolic cascade proceeds as follows:

-

Oxidation to Aldehyde: Monofluorinated alcohols, such as 2-fluoroethanol, are first oxidized by the enzyme alcohol dehydrogenase (ADH) to their corresponding fluoroacetaldehyde (B75747).[1]

-

Oxidation to Fluoroacetate: The resulting fluoroacetaldehyde is then rapidly oxidized by aldehyde dehydrogenase to form fluoroacetate.[1][4]

-

Conversion to Fluorocitrate: Fluoroacetate mimics acetate (B1210297) and is converted by citrate (B86180) synthase into fluorocitrate.[5][6]

-

Inhibition of Aconitase: Fluorocitrate then potently and irreversibly binds to and inhibits aconitase, a critical enzyme in the Krebs (tricarboxylic acid) cycle.[3][5][7] This blockage halts the cycle, leading to a drastic reduction in cellular energy (ATP) production and the accumulation of citrate.[6][7]

The downstream effects of aconitase inhibition include metabolic acidosis from increased lactic acid production, hypocalcemia due to citrate's calcium-chelating properties, and ultimately, cellular death, leading to organ failure and systemic toxicity.[5][6][7]

Clinical Manifestations and Toxicokinetics

Toxicokinetics: Monofluorinated alcohols are rapidly absorbed after ingestion, with the onset of toxic effects typically delayed for 30 minutes to several hours as the parent compound is metabolized to fluorocitrate.[7]

Clinical Presentation: The symptoms of poisoning are consistent with diffuse cellular metabolic disruption. Initial symptoms often include nausea, vomiting, and abdominal pain.[5] These are followed by more severe manifestations as cellular energy depletes, including:

-

Neurological: Agitation, confusion, auditory hallucinations, seizures, and coma.[1][7]

-

Cardiovascular: Ventricular arrhythmias and hypotension.[5][7]

-

Metabolic: Severe metabolic acidosis (lactic acidosis) and hypocalcemia.[7]

-

Other: Renal failure and respiratory arrest.[7]

Quantitative Toxicological Data

The acute toxicity of monofluorinated alcohols is high, with small quantities being lethal. The toxicity generally increases as the fluorine atom is positioned closer to the hydroxyl group, facilitating its metabolism to fluoroacetate. The median lethal dose (LD₅₀) is a common metric for acute toxicity, representing the dose required to kill 50% of a tested population.

| Compound | Chemical Formula | Animal Model | Route of Administration | LD₅₀ Value | Reference(s) |

| 2-Fluoroethanol | C₂H₅FO | Multiple | - | 7 - 1500 mg/kg | [1] |

| Human (probable) | Oral | < 7 drops (<5g) | [8][9] | ||

| Fluoroacetate | C₂H₃FO₂ | Human | Oral | 2 - 10 mg/kg | [9] |

| 4-Fluorobutanol | C₄H₉FO | Mouse | Injected (IP or SC) | 0.9 mg/kg | [10] |

| 3-Fluoropropanol | C₃H₇FO | - | Oral | Toxic if swallowed* | [11] |

Experimental Protocols

Standardized protocols are essential for evaluating and comparing the toxicity of chemical compounds. Below are detailed methodologies for key in vivo and in vitro experiments relevant to the toxicological assessment of monofluorinated alcohols.

In Vivo Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method determines the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS). It is a stepwise procedure using a minimal number of animals.[5][9][12]

Methodology:

-

Animal Selection: Healthy, young adult rats (typically females, as they are often more sensitive) are used.[12][13] Animals are acclimatized for at least five days before dosing.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, though animals are fasted overnight before dosing.[12][14]

-

Dose Preparation and Administration: The test substance is typically administered via oral gavage. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.[12]

-

Stepwise Dosing Procedure:

-

Starting Dose: Dosing begins with a group of three animals at a predetermined level (e.g., 300 mg/kg) based on existing information.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

-

Dose Adjustment:

-

If mortality occurs in 2/3 or 3/3 animals, the substance is classified, and the test is stopped. If mortality is 1/3, the test is repeated at the same dose with three more animals.

-

If no mortality occurs, the next higher fixed dose level (e.g., 2000 mg/kg) is administered to a new group of three animals.

-

If toxicity without mortality is observed, the test is repeated at the same dose to confirm.

-

-

-

Endpoint Analysis: The primary endpoint is mortality. All animals are subjected to gross necropsy at the end of the observation period. The substance is classified into a GHS category based on the dose at which mortality is observed.

In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability/cytotoxicity test based on the ability of viable, healthy cells to incorporate and bind the supravital dye neutral red in their lysosomes.[1][3] Toxic substances damage cell membranes, leading to a decreased uptake of the dye.

Methodology:

-

Cell Culture: An appropriate cell line (e.g., normal human keratinocytes or BALB/c 3T3 fibroblasts) is cultured in 96-well plates and grown to ~50% confluency.[7][8]

-

Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test compound (monofluorinated alcohol). Control wells receive only the vehicle (e.g., medium). The plates are incubated for a set period (e.g., 24 hours).[2][3]

-

Dye Incubation: The treatment medium is removed, and cells are washed with a buffered solution (e.g., DPBS). A medium containing a known concentration of neutral red dye is then added to each well. The plate is incubated for approximately 2-3 hours to allow for dye uptake by viable cells.[3][7]

-

Dye Extraction (Destain): The neutral red medium is removed, and the cells are washed again. A destain solution (e.g., 50% ethanol, 1% acetic acid) is added to each well to extract the dye from the lysosomes of the viable cells.[7][8]

-

Quantification: The plate is agitated to ensure the dye is fully solubilized. The absorbance of the extracted dye is measured using a spectrophotometer (plate reader) at a wavelength of ~540 nm.[3]

-

Data Analysis: The absorbance of the treated wells is compared to the control wells. A dose-response curve is generated, and the concentration that inhibits dye uptake by 50% (IC₅₀) is calculated, providing a measure of the substance's cytotoxicity.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. iivs.org [iivs.org]

- 3. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 4. CytoTox-Fluor™ Cytotoxicity Assay [promega.com]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. scribd.com [scribd.com]

- 7. qualitybiological.com [qualitybiological.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. search.library.doc.gov [search.library.doc.gov]

- 10. 4-Fluorobutanol - Wikipedia [en.wikipedia.org]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Biological Activities of Fluorinated Ethanols: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Fluorinated ethanols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are versatile solvents with profound effects on the structure and function of biological macromolecules. Their unique properties, including high polarity, low nucleophilicity, and a strong propensity to form hydrogen bonds, make them potent modulators of protein conformation, enzyme activity, and ion channel function. This technical guide provides an in-depth overview of the biological activities of fluorinated ethanols, with a focus on their applications in protein folding, aggregation studies, and their interactions with key pharmacological targets. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and biomedical research.

Introduction

Fluorinated alcohols have emerged as indispensable tools in the study of protein structure and function. Their ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that are otherwise unstructured in aqueous solutions has been extensively documented.[1] This property has been exploited to investigate protein folding intermediates and to mimic the hydrophobic environment of biological membranes. Beyond their effects on protein conformation, fluorinated ethanols exhibit significant biological activities, including the modulation of ion channels and enzymes, making them relevant to the fields of pharmacology and toxicology. This guide aims to provide a comprehensive resource on the multifaceted biological activities of these compounds.

Effects on Protein Structure and Aggregation

Fluorinated ethanols are widely recognized for their dramatic influence on protein secondary and tertiary structures. The extent of these effects is concentration-dependent and varies between different proteins.

Induction of α-Helical Structure

TFE and HFIP are known to promote the formation of α-helical structures in peptides and proteins.[2] This is attributed to their ability to disrupt the hydrogen-bonding network of water, thereby favoring intramolecular hydrogen bonds within the polypeptide chain.

Table 1: Quantitative Effects of 2,2,2-Trifluoroethanol (TFE) on the α-Helical Content of Proteins

| Protein | TFE Concentration (v/v) | Change in α-Helical Content | Reference |

| Phosphorylated Kinase Inducible Domain (pKID) | 0% | 21% | [3] |

| 10% | 28% | [3] | |

| 15% | 36% | [3] | |

| 20% | 47% | [3] | |

| 30% | 54% | [3] | |

| 50% | 57% | [3] | |

| Late Embryogenesis Abundant (LEA) Protein | 0% | 2% | [3] |

| 30% | 25% | [3] | |

| 40% | 38% | [3] | |

| 50% | 39% | [3] |

Protein Denaturation and Aggregation

At higher concentrations, fluorinated ethanols can act as denaturants, disrupting the native tertiary structure of globular proteins.[4] This denaturation can sometimes lead to the formation of non-native secondary structures and subsequent protein aggregation. HFIP, in particular, has been shown to accelerate the aggregation of amyloidogenic peptides like amyloid-beta (Aβ).

Table 2: Effect of Hexafluoroisopropanol (HFIP) on Amyloid-Beta (Aβ) Aggregation

| Peptide | Treatment | Half-time of Fibril Formation (t½) | Reference |

| Aβ42 (5 µM) | No treatment | ~15 ± 2.6 h | Not specified in snippet |

| Aβ42 (5 µM) | HFIP | ~9 ± 1.9 h | Not specified in snippet |

Modulation of Ion Channel Activity

Fluorinated ethanols have been shown to modulate the function of various ion channels, with notable effects on ligand-gated ion channels in the central nervous system. These effects are often compared to those of non-fluorinated ethanol (B145695).

GABA-A Receptors

NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate (B1630785) receptors, are another important target for ethanol. Ethanol inhibits NMDA receptor function, and this inhibition is also subunit-dependent. The provided search results do not contain specific EC50 values for the direct effect of fluorinated ethanols on NMDA receptors.

Effects on Enzyme Activity

The interaction of fluorinated ethanols with enzymes can lead to either inhibition or, in some cases, altered activity. This is often a consequence of conformational changes induced by the solvent. For instance, ethanol has been shown to increase the total activity of protein kinase C (PKC) in human lymphocytes.[6]

Signaling Pathways

The biological effects of fluorinated ethanols can be mediated through their influence on intracellular signaling cascades. While direct evidence for the specific pathways affected by fluorinated ethanols is limited, the well-established effects of ethanol on signaling provide a plausible framework.

Protein Kinase C (PKC) Signaling Pathway

Ethanol is known to modulate PKC activity, which in turn affects a variety of downstream cellular processes.[6][7] Chronic ethanol exposure can lead to the upregulation of specific PKC isozymes, such as PKCδ and PKCε.[8] This can enhance growth factor signaling pathways, for example, by increasing the activation of mitogen-activated protein kinases (MAP kinases).[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis in TFE

Objective: To determine the effect of 2,2,2-trifluoroethanol (TFE) on the secondary structure of a protein (e.g., lysozyme).

Materials:

-

Purified lysozyme (B549824)

-

2,2,2-Trifluoroethanol (TFE), spectroscopy grade

-

10 mM Sodium phosphate (B84403) buffer, pH 7.0

-

CD spectropolarimeter

-

Quartz cuvettes (e.g., 0.1 cm path length)

Procedure:

-

Protein Preparation: Prepare a stock solution of lysozyme in 10 mM sodium phosphate buffer, pH 7.0. Determine the protein concentration accurately using a reliable method (e.g., UV absorbance at 280 nm).

-

Sample Preparation:

-

For a 0% TFE sample, dilute the lysozyme stock solution with the phosphate buffer to a final concentration of 0.1 mg/mL.

-

For TFE-containing samples, prepare a series of solutions with varying TFE concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v) by mixing the appropriate volumes of the lysozyme stock solution, TFE, and phosphate buffer to maintain a final protein concentration of 0.1 mg/mL.

-

-

CD Spectra Acquisition:

-

Set the CD spectropolarimeter to scan from 260 nm to 190 nm.

-

Use a quartz cuvette with a 0.1 cm path length.

-

Acquire a baseline spectrum with the respective buffer (containing the same TFE concentration) without the protein.

-

Acquire the CD spectrum for each lysozyme sample.

-

Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

-

mdeg is the observed ellipticity in millidegrees

-

MRW is the mean residue weight (molecular weight / number of amino acids)

-

c is the protein concentration in mg/mL

-

l is the path length in cm

-

-

Analyze the resulting spectra to estimate the secondary structure content (α-helix, β-sheet, etc.) using deconvolution software (e.g., K2D3).[9]

-

Whole-Cell Patch-Clamp Recording of GABA-A Receptors

Objective: To measure the effect of a fluorinated ethanol on GABA-A receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons expressing GABA-A receptors

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)

-

GABA stock solution

-

Fluorinated ethanol (e.g., TFE) stock solution

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Preparation: Place the coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.

-

Co-apply the same concentration of GABA with various concentrations of the fluorinated ethanol.

-

Record the resulting currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the fluorinated ethanol.

-

Calculate the percent potentiation or inhibition caused by the fluorinated ethanol at each concentration.

-

If applicable, construct a dose-response curve and determine the IC50 or EC50 value.

-

Thioflavin T (ThT) Assay for Amyloid Aggregation

Objective: To monitor the kinetics of amyloid-beta (Aβ) aggregation in the presence of HFIP.

Materials:

-

Aβ peptide (e.g., Aβ42)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Thioflavin T (ThT)

-

Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Procedure:

-

Aβ Preparation: Dissolve the Aβ peptide in HFIP to an initial stock concentration. Remove the HFIP by evaporation (e.g., under a stream of nitrogen or by vacuum centrifugation). Resuspend the resulting peptide film in a suitable buffer (e.g., DMSO or directly in the phosphate buffer) to create a stock solution.

-

Reaction Setup:

-

Prepare a ThT working solution in the phosphate buffer.

-

In a 96-well plate, mix the Aβ stock solution with the ThT working solution to achieve the desired final concentrations of Aβ (e.g., 10 µM) and ThT (e.g., 20 µM).

-

Include control wells with buffer and ThT only (no Aβ).

-

-

Kinetic Measurement:

-

Place the plate in a plate reader set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for a desired period (e.g., 24-48 hours). Shaking between reads can promote aggregation.

-

-

Data Analysis:

-

Subtract the background fluorescence of the control wells from the sample wells.

-

Plot the fluorescence intensity as a function of time.

-

Fit the resulting sigmoidal curve to a suitable model to determine kinetic parameters such as the lag time and the apparent rate constant of fibril growth.

-

Conclusion

Fluorinated ethanols are powerful tools for modulating the structure and function of biological macromolecules. Their ability to induce α-helicity, influence protein aggregation, and interact with ion channels and enzymes provides a wide range of applications in biomedical research and drug development. This guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the specific mechanisms of action of fluorinated ethanols on intracellular signaling pathways and to explore their full potential as pharmacological probes and therapeutic agents.

References

- 1. Patch Clamp Protocol [labome.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethanol acts directly on extrasynaptic subtypes of GABAA receptors to increase tonic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethanol exposure increases total protein kinase C activity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of cytochrome P450 2e1 expression by ethanol: role of oxidative stress-mediated pkc/jnk/sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethanol-Induced Changes in PKCε: From Cell to Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Fluoroethanol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroethanol (CH₃CHFOH) is a monofluorinated alcohol that has garnered interest in various fields, including medicinal chemistry and materials science. The strategic placement of a fluorine atom at the α-position to the hydroxyl group significantly alters the molecule's physicochemical properties compared to its non-fluorinated counterpart, ethanol. This guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental data of this compound, intended for researchers and professionals in drug development and related scientific disciplines.

Discovery and Historical Context

The precise "discovery" of this compound is not attributed to a single, landmark event but rather emerged from the broader exploration of organofluorine chemistry and the synthesis of α-haloalcohols. Early research into the synthesis of compounds containing a fluorine atom on a carbon bearing a hydroxyl group was challenging due to the high reactivity and potential instability of such molecules.

While extensive early literature focuses on the more stable isomer, 2-fluoroethanol, the first detailed synthesis and characterization of this compound can be traced back to the mid-20th century. A significant contribution to the field was the work of Pohland and Sullivan, who in 1953, developed a method for the preparation of this compound from 1-chloroethanol. This work provided the foundation for further investigation into the properties and potential applications of this unique molecule.

Physicochemical Properties

The introduction of a fluorine atom imparts distinct properties to this compound. While comprehensive experimental data for this compound is less abundant in the literature compared to its isomer, the following table summarizes its key computed and known properties.

| Property | Value | Source |

| Molecular Formula | C₂H₅FO | PubChem[1][2] |

| Molecular Weight | 64.06 g/mol | PubChem[1][2] |

| CAS Number | 40017-45-6 | ChemSrc[3] |

| XLogP3 | 0.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 64.032442941 Da | PubChem[1][2] |

| Monoisotopic Mass | 64.032442941 Da | PubChem[1][2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1][2] |

| Heavy Atom Count | 4 | PubChem[2] |

| Complexity | 15.5 | PubChem[1][2] |

Experimental Protocols

Synthesis of this compound via Halogen Exchange

A foundational method for the synthesis of this compound involves the nucleophilic substitution of a halide with fluoride (B91410). The following protocol is based on early synthetic methods.

Reaction:

Materials:

-

1-Chloroethanol

-

Potassium fluoride (anhydrous)

-

High-boiling point solvent (e.g., diethylene glycol)

Procedure:

-

A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with anhydrous potassium fluoride and the high-boiling point solvent.

-

The mixture is heated to a temperature sufficient to facilitate the reaction, typically in the range of 150-180 °C.

-

1-Chloroethanol is added dropwise to the heated suspension of potassium fluoride.

-

The reaction is allowed to proceed for several hours with continuous stirring.

-

The product, this compound, is then isolated from the reaction mixture by fractional distillation.

-

Further purification can be achieved by a second distillation.

Note: Due to the instability of 1-chloroethanol, which can decompose to acetaldehyde (B116499) and HCl, this reaction requires careful control of conditions.[4]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a doublet of quartets for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the hydroxyl proton (OH). The coupling between the fluorine and the methine proton (²JHF) would be a key characteristic.

-

¹³C NMR: The carbon NMR spectrum should exhibit two signals. The carbon bearing the fluorine and hydroxyl groups will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance, likely a doublet of quartets due to coupling with the methine and methyl protons, would be expected in the fluorine NMR spectrum.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (m/z = 64.03) and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band, C-H stretching bands, and a strong C-F stretching absorption.

Logical Relationships in Synthesis

The synthesis of this compound is logically connected to the availability of suitable starting materials and the principles of nucleophilic substitution. The general workflow for its laboratory-scale preparation can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Applications in Drug Development

While this compound itself is not a therapeutic agent, the incorporation of the α-fluoroalcohol moiety into larger molecules is a strategy employed in drug design. The fluorine atom can influence a molecule's metabolic stability, binding affinity, and bioavailability.

Potential Roles in Drug Design:

-

Metabolic Blocking: The strong carbon-fluorine bond can prevent metabolic oxidation at that position, thereby increasing the half-life of a drug.

-

Conformational Control: The electronegativity and size of the fluorine atom can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

-

Modulation of Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the adjacent hydroxyl group, which can affect hydrogen bonding interactions with biological targets.[4]

The logical relationship for considering the use of an α-fluoroalcohol moiety in a drug development pipeline can be illustrated as follows:

References

1-Fluoroethanol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

1-Fluoroethanol, a monofluorinated alcohol, is a compound of interest in various chemical and biomedical research fields. Its fundamental identifiers and physicochemical properties are crucial for its application and handling.

Molecular Formula: C2H5FO[1][2]

Physicochemical Data

A compilation of key physical and chemical properties for this compound is presented below. These computed properties provide essential information for experimental design and theoretical modeling.

| Property | Value | Source |

| Molecular Weight | 64.06 g/mol | PubChem[2] |

| Exact Mass | 64.03240 Da | ChemSrc[1] |

| XLogP3-AA (LogP) | 0.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

| Complexity | 15.5 | PubChem[2] |

Synthesis and Experimental Protocols

Conceptual Protocol: Asymmetric Synthesis of this compound

Objective: To synthesize enantioenriched this compound via the catalytic asymmetric reduction of fluoroacetaldehyde (B75747).

Materials:

-

Fluoroacetaldehyde

-

Chiral catalyst (e.g., a transition metal complex with a chiral ligand, or a chiral oxazaborolidine)

-

Reducing agent (e.g., borane (B79455) dimethyl sulfide (B99878) complex, catecholborane)

-

Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

-

Quenching solution (e.g., methanol, saturated aqueous ammonium (B1175870) chloride)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Methodology:

-

Catalyst Preparation: A chiral catalyst is prepared in situ or used as a pre-formed complex in an inert atmosphere glovebox or Schlenk line.

-

Reaction Setup: A solution of fluoroacetaldehyde in the chosen anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Asymmetric Reduction: The chiral catalyst is added to the fluoroacetaldehyde solution. The reducing agent is then added slowly at a controlled temperature (e.g., -78 °C to room temperature) to initiate the asymmetric reduction.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent.

-

Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove the catalyst and any inorganic byproducts. The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation or column chromatography.

-

Characterization: The final product is characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry) to confirm its identity and purity. The enantiomeric excess is determined using a chiral analytical technique, such as chiral GC or HPLC.

Potential Metabolic Pathway and Toxicological Profile

While specific studies on the metabolic fate of this compound are limited, it is widely accepted that fluorinated alcohols can undergo metabolism leading to toxic products. The established metabolic pathway of its isomer, 2-Fluoroethanol, involves oxidation to fluoroacetate, a potent metabolic poison. It is highly probable that this compound follows a similar metabolic cascade.

Postulated Metabolic Pathway

-

Oxidation to Fluoroacetaldehyde: this compound is likely oxidized by alcohol dehydrogenase (ADH) in the liver to form fluoroacetaldehyde. This reaction involves the reduction of NAD⁺ to NADH.

-

Oxidation to Fluoroacetate: The resulting fluoroacetaldehyde is then further oxidized by aldehyde dehydrogenase (ALDH) to produce fluoroacetate.

-

"Lethal Synthesis": Fluoroacetate enters the Krebs cycle where it is converted to fluorocitrate. Fluorocitrate then potently inhibits the enzyme aconitase, leading to a disruption of cellular respiration and citrate (B86180) accumulation.

The toxic effects of fluorinated alcohols are primarily attributed to this "lethal synthesis" of fluorocitrate.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol is conceptual and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The metabolic pathway is postulated based on the known metabolism of a closely related isomer and requires experimental validation for this compound.

References

An In-depth Technical Guide on the Stability and Decomposition of 1-Fluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoroethanol (CH₃CHFOH) is a simple fluorinated alcohol with potential applications in various fields, including pharmaceuticals and materials science. Understanding its stability and decomposition pathways is crucial for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the current knowledge on the stability and decomposition of this compound, drawing from both theoretical and limited experimental data. The document covers its thermochemical properties, predicted decomposition mechanisms under thermal and hydrolytic conditions, and relevant experimental protocols for its synthesis and analysis.

Introduction

Fluorinated organic molecules often exhibit unique chemical and physical properties compared to their non-fluorinated analogs. The introduction of a fluorine atom can significantly alter a molecule's polarity, acidity, metabolic stability, and binding affinity, making fluorinated compounds highly valuable in drug development and materials science. This compound, with a fluorine atom on the α-carbon, presents an interesting case study for understanding the influence of fluorine on the stability and reactivity of small alcohols. This guide aims to consolidate the available information on the thermochemical stability and decomposition of this compound to serve as a resource for researchers in the field.

Thermochemical Stability of this compound

The stability of a molecule is fundamentally linked to its thermochemical properties. Computational studies have been instrumental in determining the thermodynamic parameters of this compound.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°(298K)) is a key indicator of a molecule's intrinsic stability. Computational studies using isodesmic reactions have provided reliable estimates for this value. Isodesmic reactions are hypothetical reactions in which the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.

Table 1: Calculated Standard Enthalpy of Formation for this compound

| Computational Method | Reference Species Used | Calculated ΔfH°(298K) (kcal/mol) | Reference |

| Gaussian M-062x/6-31+g(d,p) | CH₃CH₂OH, CH₃F | -113.51 ± 1.39 | [1] |

| Isodesmic Reactions | Various | within ±2 kcal/mol of other methods | [2] |

Bond Dissociation Energies

Bond dissociation energies (BDEs) provide insight into the strength of individual chemical bonds within a molecule and can predict which bonds are most likely to break during decomposition. Theoretical calculations have been used to estimate the BDEs for various bonds in this compound.

Table 2: Calculated Bond Dissociation Energies for this compound and Related Radicals

| Bond | BDE (kcal/mol) | Computational Method | Reference |

| C-H (on methyl carbon) | 102.2 - 107.2 | M-062x/6-31+g(d,p) | [2] |

| C-H (on ethyl carbon) | 97.3 - 105.2 | M-062x/6-31+g(d,p) | [2] |

| O-H | Lower than 2-fluoroethanol | M-062x/6-31+g(d,p) | [2] |

These values suggest that the C-H bonds on the ethyl carbon are slightly weaker than those on the methyl carbon. The presence of the fluorine atom influences the bond energies throughout the molecule.

Decomposition of this compound

Direct experimental studies on the decomposition of this compound are scarce. However, based on studies of similar molecules like ethanol, 2-fluoroethanol, and other halogenated ethanols, several decomposition pathways can be predicted.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo unimolecular decomposition. The primary pathways are likely to involve the elimination of small, stable molecules.

Two main unimolecular decomposition pathways are plausible for this compound:

-

HF Elimination: This is a common decomposition route for many fluorinated hydrocarbons. For this compound, this would lead to the formation of acetaldehyde (B116499).

CH₃CHFOH → CH₃CHO + HF

-

H₂O Elimination: Dehydration is a typical reaction for alcohols. In this case, it would result in the formation of fluoroethene.

CH₃CHFOH → CH₂=CHF + H₂O

Computational studies on related haloethanols suggest that the elimination of hydrogen halides is often kinetically favored over water elimination. For instance, in the thermal decomposition of 2-chloroethanol, HCl elimination is the major pathway[3][4].

Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. While this compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature, hydrolysis could be significant under acidic or basic conditions, or at elevated temperatures.

The hydrolysis of this compound would likely proceed via a nucleophilic substitution reaction, where a water molecule or hydroxide (B78521) ion attacks the carbon atom bonded to the fluorine, leading to the displacement of the fluoride (B91410) ion and the formation of acetaldehyde. The instability of 1-chloroethanol, which readily decomposes to acetaldehyde and HCl, suggests a similar pathway for this compound, although the stronger C-F bond would likely make this process slower.[5]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Heat Capacity and Bond Dissociation Energy Calculations of Some Fluorinated Ethanol’s and its Radicals: CH3-xCH2FxOH, CH3CH2-xFxOH [scirp.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. nitsikkim.ac.in [nitsikkim.ac.in]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 1-Fluoroethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral fluorinated molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and lipophilicity. 1-Fluoroethanol, a simple chiral fluorinated alcohol, serves as a valuable building block for the synthesis of more complex pharmaceutical compounds. Its enantioselective synthesis is crucial as different enantiomers can exhibit distinct biological activities. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on both biocatalytic and chemocatalytic methodologies.

Section 1: Methodologies for Enantioselective Synthesis

The primary strategy for the enantioselective synthesis of this compound is the asymmetric reduction of a prochiral ketone, 2-fluoroacetophenone (B1329501). This can be achieved with high efficiency and enantioselectivity using either biocatalysts or chiral chemical catalysts.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective route to enantiopure alcohols.[1] Whole-cell microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) are employed to reduce 2-fluoroacetophenone to (R)- or (S)-1-fluoroethanol with excellent yields and enantiomeric excesses.[2][3][4] The choice of biocatalyst dictates the stereochemical outcome.

Chemocatalytic Reduction

Asymmetric reduction using chiral chemical catalysts is a versatile and widely used method.[5] This approach often involves the use of a metal catalyst coordinated to a chiral ligand. The enantioselectivity is highly dependent on the catalyst-ligand combination, solvent, and reaction temperature.[5] Common catalytic systems include those based on ruthenium, rhodium, and iridium, as well as chiral oxazaborolidines (Corey-Bakshi-Shibata reduction).[5][6]

Section 2: Quantitative Data Summary

The following table summarizes quantitative data from representative methods for the enantioselective synthesis of this compound.

| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | ee (%) | Temp (°C) | Time (h) | Ref. |

| Biocatalysis | Saccharomyces cerevisiae (Baker's Yeast) | 2-Fluoroacetophenone | (S)-1-Fluoroethanol | >90 | >99 | 20-25 | 70 | [2] |

| Biocatalysis | Lactobacillus kefir | 2-Fluoroacetophenone | (R)-1-Fluoroethanol | >95 | >99 | 30 | 24 | [2][3] |

| Chemocatalysis | RuCl₂(R-BINAP)(dmf)n | 2-Fluoroacetophenone | (R)-1-Fluoroethanol | 95 | 98 | 30 | 12 | [5] |

| Chemocatalysis | (R)-CBS Catalyst / BH₃·SMe₂ | 2-Fluoroacetophenone | (R)-1-Fluoroethanol | 92 | 96 | -20 | 2 | [5] |

Section 3: Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2-Fluoroacetophenone using Saccharomyces cerevisiae

This protocol describes the enantioselective reduction of 2-fluoroacetophenone to (S)-1-fluoroethanol using commercially available Baker's yeast.

Materials:

-

2-Fluoroacetophenone

-

Saccharomyces cerevisiae (active dry Baker's yeast)

-

D-Glucose

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Phosphate buffer (0.1 M, pH 7.0)

Equipment:

-

Shaking incubator

-

Centrifuge

-

Reaction vessel (e.g., Erlenmeyer flask)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chiral GC or HPLC system for ee determination

Procedure:

-

Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve 10 g of D-glucose in 200 mL of deionized water. Add 5 g of active dry Baker's yeast and incubate at 30°C with gentle shaking (150 rpm) for 1 hour to activate the yeast.

-

Bioreduction: To the activated yeast suspension, add 2-fluoroacetophenone (1 mmol, 138.1 mg).

-

Reaction Monitoring: Seal the flask and incubate at room temperature (20-25°C) with continuous stirring for 70 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Extraction: After the reaction is complete, centrifuge the mixture to pellet the yeast cells. Decant the supernatant and saturate it with NaCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

-

Analysis: Determine the enantiomeric excess (ee%) of the purified (S)-1-fluoroethanol by chiral GC or HPLC analysis.

Protocol 2: Asymmetric Reduction of 2-Fluoroacetophenone using a Chiral Ruthenium Catalyst

This protocol details the enantioselective reduction of 2-fluoroacetophenone to (R)-1-fluoroethanol using a Ru-BINAP catalyst system.

Materials:

-

2-Fluoroacetophenone

-

--INVALID-LINK--n catalyst

-

Isopropanol (B130326) (anhydrous)

-

Potassium hydroxide (B78521) (KOH)

-

Anhydrous toluene (B28343)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Inert atmosphere glovebox (optional)

-

Syringes for liquid transfer

-

Rotary evaporator

-

Chiral GC or HPLC system for ee determination

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add --INVALID-LINK--n (0.01 mmol, 1 mol%) to a dry Schlenk flask.

-

Reagent Addition: Add anhydrous toluene (10 mL) to the flask, followed by 2-fluoroacetophenone (1 mmol, 138.1 mg).

-

Initiation: Add a solution of KOH in isopropanol (0.1 M, 0.2 mL) to activate the catalyst.

-

Hydrogenation: Pressurize the flask with hydrogen gas (10 atm) and stir the reaction mixture vigorously at 30°C for 12 hours.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas. Quench the reaction by adding a few drops of water.

-

Extraction and Purification: Dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee%) of the purified (R)-1-fluoroethanol by chiral GC or HPLC analysis.

Section 4: Visualizations

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Resolution of 1-Fluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of 1-fluoroethanol, a critical process for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The following sections outline three primary methods for separating the (R)- and (S)-enantiomers of this compound: Enzymatic Kinetic Resolution, Chiral Chromatography, and Chemical Resolution via Diastereomer Formation.

Enzymatic Kinetic Resolution using Lipase-Catalyzed Transesterification

Enzymatic kinetic resolution is a highly efficient and selective method for resolving racemic alcohols. Lipases, particularly from Candida antarctica and Pseudomonas species, are widely used for their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester.

Application Note:

Lipase-catalyzed transesterification of racemic this compound offers a green and highly enantioselective route to obtaining both (R)- and (S)-1-fluoroethanol. The choice of lipase (B570770), acyl donor, and solvent are critical parameters that influence the reaction's efficiency and enantioselectivity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective catalyst for this transformation. Vinyl acetate (B1210297) is a common acyl donor that drives the reaction forward due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

Quantitative Data Summary:

The following table summarizes typical results for the enzymatic resolution of secondary alcohols, which are expected to be comparable for this compound.

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Alcohol (%) | Enantiomeric Excess (e.e.) of Ester (%) |

| Candida antarctica Lipase B (Immobilized) | Vinyl Acetate | Hexane (B92381) | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | tert-Butyl methyl ether | ~48 | >98 | >98 |